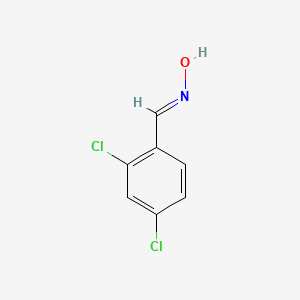

2,4-Dichlorobenzaldehyde oxime

Description

2,4-Dichlorobenzaldehyde oxime is an organic compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.03 g/mol. It is characterized by the presence of two chlorine atoms and an oxime group attached to a benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Properties

CAS No. |

56843-28-8 |

|---|---|

Molecular Formula |

C7H5Cl2NO |

Molecular Weight |

190.02 g/mol |

IUPAC Name |

(NZ)-N-[(2,4-dichlorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4- |

InChI Key |

ONJQBRVMFRQQIG-WMZJFQQLSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C=NO |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=N\O |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=NO |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Conventional Hydroxylamine Hydrochloride Method

The classical and most widely reported method for synthesizing 2,4-dichlorobenzaldehyde oxime involves the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or sodium carbonate in an alcoholic solvent (ethanol or ethanol-water mixture).

- Reactants: 2,4-Dichlorobenzaldehyde, hydroxylamine hydrochloride, sodium hydroxide

- Solvent: Ethanol and water mixture

- Conditions: Ice cooling during base addition followed by stirring at room temperature for 2 hours

- Workup: Acidification with 2N hydrochloric acid, extraction with dichloromethane, drying over anhydrous magnesium sulfate, and concentration under reduced pressure

- Yield: Approximately 95-98%

- Product: White solid 2,4-dichlorobenzaldehyde oxime

| Parameter | Details |

|---|---|

| 2,4-Dichlorobenzaldehyde | 1.75 g (9.49 mmol) |

| Hydroxylamine hydrochloride | 748 mg (10.4 mmol) |

| Sodium hydroxide solution | 37%, 1.8 mL |

| Solvent | Ethanol (10 mL) + Water (10 mL) |

| Reaction time | 2 hours at room temperature |

| Yield | 1.76 g, 98% |

| Characterization (1H NMR) | δ 7.26 (ddd), 7.42 (d), 7.56 (s), 7.79 (d), 8.49 (s) |

This method is well-documented and provides high purity and yield, making it a standard approach for laboratory and industrial synthesis.

Microwave-Assisted Synthesis

A more recent and efficient method involves microwave-assisted synthesis, which drastically reduces reaction time while maintaining good yields.

- Reactants: 2,4-Dichlorobenzaldehyde, hydroxylamine hydrochloride, anhydrous sodium carbonate

- Solvent: Ethanol

- Conditions: Microwave irradiation at 90°C, 300 W power for 5 minutes

- Workup: Solvent removal by rotary evaporation, extraction with ethyl acetate and water, drying over anhydrous sodium sulfate, filtration, and desolvation

- Conversion Rate: Approximately 90%

- Product: 2,4-Dichlorobenzaldehyde oxime

| Parameter | Details |

|---|---|

| 2,4-Dichlorobenzaldehyde | 0.10 g (0.94 mmol) |

| Hydroxylamine hydrochloride | 0.08 g (1.16 mmol) |

| Anhydrous sodium carbonate | 0.12 g (1.17 mmol) |

| Solvent | Ethanol (3 mL) |

| Microwave conditions | 90°C, 300 W, 5 minutes |

| Conversion rate | 90.125% |

This method offers a significant reduction in reaction time from hours to minutes, with comparable conversion efficiency, making it attractive for rapid synthesis and potentially scalable processes.

Sodium Acetate Mediated Method

Another approach involves using sodium acetate as a base with hydroxylamine hydrochloride in ethanol, which has been reported for various benzaldehyde oximes including 2,4-dichlorobenzaldehyde oxime.

- Reactants: Aldehyde (50 mmol), hydroxylamine hydrochloride (74 mmol), sodium acetate (125 mmol)

- Solvent: Ethanol

- Conditions: Stirring at ambient temperature until completion

- Workup: Recrystallization from ethanol to obtain pure oxime

- Yield: Around 92-95% for 2,4-dichlorobenzaldehyde oxime

- Characterization: 1H NMR data consistent with literature values

This method is straightforward and provides high purity products with good yields, suitable for preparative scale synthesis.

Comparative Summary of Preparation Methods

| Method | Base Used | Solvent | Temperature & Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydroxylamine hydrochloride + NaOH | Sodium hydroxide | Ethanol + Water | Room temp, 2 hours | 98 | High yield, classical method |

| Microwave-assisted synthesis | Anhydrous sodium carbonate | Ethanol | 90°C, 5 minutes, 300 W | 90 | Rapid reaction, good conversion |

| Hydroxylamine hydrochloride + Sodium acetate | Sodium acetate | Ethanol | Ambient, several hours | 92-95 | High purity, recrystallization step |

Research Findings and Notes

- The classical base-mediated method using sodium hydroxide provides the highest isolated yield (up to 98%) and is well-characterized by NMR spectroscopy.

- Microwave-assisted synthesis offers a significant advantage in reaction time, reducing it from hours to minutes, with a slight compromise on conversion rate (~90%).

- The choice of base affects the reaction rate and yield; sodium hydroxide and sodium acetate are both effective, but sodium hydroxide tends to give faster reactions.

- Solvent systems typically involve ethanol with or without water; ethanol is preferred due to its ability to dissolve both reactants and facilitate the reaction.

- Post-reaction workup commonly involves acidification, organic solvent extraction (dichloromethane or ethyl acetate), drying over anhydrous salts, and concentration or recrystallization to purify the product.

- Characterization by 1H NMR consistently shows distinct signals for the oxime proton and aromatic protons, confirming the formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzaldehyde oxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize 2,4-dichlorobenzaldehyde oxime.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the oxime group.

Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

Oxidation: The oxidation of 2,4-dichlorobenzaldehyde oxime can lead to the formation of 2,4-dichlorobenzaldehyde or its derivatives.

Reduction: Reduction of the oxime group can produce 2,4-dichlorobenzylamine.

Substitution: Substitution reactions can result in the formation of various substituted derivatives of 2,4-dichlorobenzaldehyde oxime.

Scientific Research Applications

Scientific Research Applications

- Synthesis of Herbicides: 2,4-Dichlorobenzaldehyde oxime can be used to synthesize herbicidal compositions . For example, it is a raw material in the preparation of 2-(2,4-dichlorophenyl) methyl-4,4-dimethyl-3-isoxazolidone, a crystalline compound used in herbicidal applications .

- Synthesis of Oxime Ester Derivatives: Oxime ester derivatives, synthesized using benzaldehyde oxime compounds, exhibit biological activity, including sterilization, insecticidal activity, and antiviral activity . These derivatives are created by introducing heterocyclic rings with high biological activity to form oxime esters and ethers .

- Antifungal Research: Pyrazole-4-carboxylic oxime ester derivatives, which can be synthesized from 2,4-dichlorobenzaldehyde oxime, have shown good antifungal activity against various fungi, such as S. sclerotiorum, B. cinerea, R. solani, P. oryae, and P. piricola .

- ** কীটনাশক ইন্টারমিডিয়েট:** Benzaldehyde oxime compounds are effective substances for purifying carbonyl compounds and are used to synthesize nitrogen-containing medicine and pesticide intermediates .

Data Table: Preparation of Benzaldehyde Oxime Derivatives

Case Studies

- Microwave Synthesis Method: A microwave synthesis method for benzaldehyde oxime compounds involves dissolving substituted benzaldehyde, hydroxylamine hydrochloride, and an alkaline compound in an organic solvent and reacting in a microwave reaction kettle . This method significantly reduces reaction times compared to conventional methods, often requiring only 3-5 minutes .

- Methyltrioxorhenium-Catalyzed Oxidation: Aryl oximes can undergo catalytic oxidation to form nitro compounds using methyltrioxorhenium and urea hydroperoxide . 2,4-dichlorobenzaldehyde oxime is used to demonstrate this process where two pathways are in competition .

- Difluoroalkylation: (Z)-2,4-dichlorobenzaldehyde oxime is used in difluoroalkylation reactions .

- Inhibitors of the 2-C-Methyl-D-Erythritol 4-Phosphate Pathway: Oximes of 2-chloro-, 2-fluoro, and 3,4-dichlorobenzaldehyde were prepared using the procedure reported by Zamponi et al .

Mechanism of Action

The mechanism by which 2,4-dichlorobenzaldehyde oxime exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or other biomolecules, influencing their activity. The molecular targets and pathways involved can vary, but the compound generally acts through its functional groups, such as the oxime group, which can form hydrogen bonds and other interactions with biological targets.

Comparison with Similar Compounds

2,6-Dichlorobenzaldehyde oxime

2,3-Dichlorobenzaldehyde oxime

Biological Activity

Overview

2,4-Dichlorobenzaldehyde oxime (C7H5Cl2NO) is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This compound is synthesized through the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride, typically in the presence of a base like sodium acetate . The compound has garnered attention due to its potential therapeutic applications and its role as an intermediate in organic synthesis.

- Molecular Formula : C7H5Cl2NO

- Molecular Weight : 190.03 g/mol

- CAS Number : 56843-28-8

Synthesis Methods

The synthesis of 2,4-dichlorobenzaldehyde oxime can be achieved through various methods, including:

- Traditional Synthesis : Reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride in ethanol-water mixture under basic conditions .

- Microwave-Assisted Synthesis : This method enhances yield and efficiency, achieving up to 93% yield in a shorter reaction time .

Antimicrobial Properties

Research indicates that 2,4-dichlorobenzaldehyde oxime exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell walls or inhibiting essential enzymes .

Anticancer Activity

Several studies have explored the cytotoxic effects of 2,4-dichlorobenzaldehyde oxime on cancer cell lines. For instance, it has demonstrated significant cytotoxicity against human lung cancer cell lines (A549), with IC50 values comparable to standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies suggest that the presence of dichloro substituents enhances its biological activity .

Study on Antifungal Activity

In a recent study, various oxime derivatives were synthesized and tested for antifungal activity against multiple fungal strains. The results indicated that compounds similar to 2,4-dichlorobenzaldehyde oxime exhibited promising antifungal properties at concentrations as low as 50 ppm .

Cytotoxicity Testing

A comprehensive cytotoxicity assay was conducted using the MTT method on A549 lung cancer cells. The study highlighted that 2,4-dichlorobenzaldehyde oxime and its derivatives showed significant inhibition of cell proliferation, indicating potential as a chemotherapeutic agent. The detailed results are summarized in Table 1 below.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Doxorubicin | 0.5 | A549 |

| 2,4-Dichlorobenzaldehyde oxime | 1.0 | A549 |

| Other derivatives | Varies | A549 |

The mechanism by which 2,4-dichlorobenzaldehyde oxime exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. It may inhibit key metabolic pathways in bacteria and cancer cells, leading to cell death or growth inhibition. Ongoing research aims to elucidate these pathways further and identify potential applications in medicine .

Safety and Toxicology

While the compound shows promising biological activities, it is also associated with certain safety concerns. It can cause irritation to the eyes, skin, and respiratory system upon exposure. Proper safety measures should be taken when handling this compound in laboratory settings .

Q & A

Q. What are the common synthetic routes for 2,4-dichlorobenzaldehyde oxime, and how can reaction conditions be optimized?

The oxime is typically synthesized by condensing 2,4-dichlorobenzaldehyde with hydroxylamine under basic conditions. For example, hydrazine hydrate and 2,4-dichlorobenzaldehyde react in ethanol with tetrabutylammonium bromide (TBAB) as a catalyst, stirred for 6 hours to form intermediates like (E)-1-(2,4-dichlorobenzylidene)hydrazine . Optimization involves controlling stoichiometry, solvent polarity, and reaction time to minimize side products. Purity can be verified via melting point analysis (70–72°C) and spectroscopic methods (FTIR, NMR) .

Q. How can spectroscopic techniques (e.g., UV-Vis, NMR) characterize 2,4-dichlorobenzaldehyde oxime?

- UV-Vis : Solvatochromic studies in solvents like ethanol, DMSO, and chloroform reveal absorption maxima (~200–400 nm) correlated with solvent polarity via the Kirkwood function (ε, 1/ε). This helps assess electronic transitions and stabilization energy .

- NMR : H NMR identifies the oxime proton (NOH) at δ 8.5–9.0 ppm and aromatic protons (Cl-substituted benzene) at δ 7.2–7.8 ppm. C NMR confirms the aldehyde carbon (~190 ppm) and oxime carbon (~150 ppm) .

Q. What solvent systems are suitable for recrystallizing 2,4-dichlorobenzaldehyde oxime?

The compound is highly soluble in methanol, ethanol, and acetone but insoluble in water. Recrystallization is best achieved using ethanol or methanol due to their moderate polarity, which promotes slow crystal growth for high-purity monoclinic or orthorhombic structures .

Advanced Research Questions

Q. How do crystallographic challenges (e.g., polymorphism, twinning) affect structure determination of 2,4-dichlorobenzaldehyde oxime derivatives?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is critical. Challenges include:

- Twinning : Common in oxime derivatives due to flexible NOH groups. SHELXD and SHELXE can resolve twinned data via Patterson methods .

- Hydrogen bonding : The oxime group forms intermolecular O–H⋯N bonds, influencing packing. ORTEP-3 graphical tools visualize thermal ellipsoids and hydrogen-bond networks .

Q. How can molecular imprinting polymers (MIPs) selectively bind 2,4-dichlorobenzaldehyde oxime?

MIPs synthesized via surface-initiated atom transfer radical polymerization (SI-ATRP) show selectivity coefficients of 3.75 for 2,4-dichlorobenzaldehyde oxime compared to analogs (e.g., 2,4-dichlorophenol). Binding is evaluated via static/dynamic adsorption experiments, with selectivity driven by template-monomer ratio and crosslinker density .

Q. What analytical methods detect 2,4-dichlorobenzaldehyde oxime degradation products in complex matrices?

High-resolution gas chromatography (GC) or convergence chromatography (CC) identifies oxidation byproducts like 2,4-dichlorobenzoic acid. Degradation pathways (e.g., oxidation by KMnO) are monitored using retention time matching and spiked recovery experiments .

Q. How does solvatochromism inform electronic properties of 2,4-dichlorobenzaldehyde oxime derivatives?

Symmetrical azines derived from the oxime exhibit bathochromic shifts in polar solvents (e.g., DMSO) due to increased stabilization of the excited state. Linear solvation energy relationships (LSERs) correlate absorption maxima with solvent parameters (α, β, π*) to quantify charge-transfer interactions .

Q. What methodologies assess the antimicrobial activity of 2,4-dichlorobenzaldehyde oxime complexes?

Hydrazone derivatives are tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion assays. Minimum inhibitory concentration (MIC) values are determined using microdilution methods, with structural activity relationships (SARs) linked to electron-withdrawing Cl substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.